Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone
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Overview
Description
Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C16H15N5S. This compound is notable for its unique structure, which combines elements of nicotinaldehyde and benzothieno pyrimidine, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone typically involves multiple steps:
Formation of Nicotinaldehyde Derivative: The initial step involves the preparation of nicotinaldehyde, which can be synthesized through the oxidation of nicotine using oxidizing agents such as potassium permanganate or chromium trioxide.
Cyclization to Benzothieno Pyrimidine: The nicotinaldehyde derivative is then subjected to cyclization reactions to form the benzothieno pyrimidine core. This step often requires the use of catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Hydrazone Formation: Finally, the benzothieno pyrimidine derivative is reacted with hydrazine or its derivatives under reflux conditions to form the hydrazone compound. This step may involve solvents like ethanol or methanol and can be facilitated by heating.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to interfere with DNA synthesis and repair, induce apoptosis, and inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Nicotinaldehyde: A simpler aldehyde derivative of nicotine.
Benzothieno Pyrimidine: A core structure found in various bioactive compounds.
Hydrazones: A class of compounds known for their diverse biological activities.
Uniqueness
What sets Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone apart is its unique combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone (CAS Number: 301326-51-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and antioxidant activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N5S. Its unique structure includes a benzothieno-pyrimidine core which contributes to its diverse biological activities.
1. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various derivatives of benzothieno compounds. Although specific data on this compound is limited, related compounds have shown promising results:
- Tested Strains : Compounds similar to Nicotinaldehyde were evaluated against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli.
- Results : Some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 10-50 μg/mL .
2. Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of Nicotinaldehyde and its derivatives has been partially characterized:
- Mechanism : The compound may act by scavenging free radicals and chelating metal ions.
- Comparative Studies : In assays measuring the scavenging ability on ABTS radicals, some derivatives demonstrated EC50 values comparable to well-known antioxidants .
Case Study 1: Synthesis and Evaluation
A study synthesized various hydrazone derivatives based on the benzothieno framework and evaluated their biological activities. Among these compounds:
- Compound Efficacy : Certain derivatives showed IC50 values against tyrosinase (a key enzyme in melanin biosynthesis) lower than that of the reference compound kojic acid (IC50 = 17.8 μM), indicating potential for skin-related applications .
Compound | IC50 (μM) | Activity |
---|---|---|
Kojic Acid | 17.8 | Reference |
Compound A | 3.8 | Inhibitor |
Compound B | 10.0 | Moderate Inhibitor |
Case Study 2: Cellular Viability and Toxicity
In vitro studies assessed the cytotoxic effects of selected compounds on cell lines:
- MTT Assay Results : Compounds exhibited no cytotoxic effects up to concentrations of 10 μM. Notably, one compound maintained over 80% cell viability at 25 μM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Radical Scavenging : Its structure allows it to interact with reactive oxygen species effectively.
- Cellular Interaction : Potential modulation of cell signaling pathways related to oxidative stress and inflammation.
Properties
Molecular Formula |
C16H15N5S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H15N5S/c1-2-6-13-12(5-1)14-15(18-10-19-16(14)22-13)21-20-9-11-4-3-7-17-8-11/h3-4,7-10H,1-2,5-6H2,(H,18,19,21)/b20-9+ |
InChI Key |
QASRZISUJOVIQG-AWQFTUOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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